molecular formula C32H38O15 B1678656 NG 012 CAS No. 141731-76-2

NG 012

Cat. No.: B1678656
CAS No.: 141731-76-2
M. Wt: 662.6 g/mol
InChI Key: QFILNQIVBJLREP-RZOYPLJHSA-N
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Description

Background and Historical Context of NG 012 Discovery

The discovery of this compound dates back to research efforts focused on identifying novel bioactive compounds from microbial sources. This compound was originally isolated from the culture broth of Penicillium verruculosum, a species of fungus nih.govnih.govwikipedia.orgfishersci.camims.com. The initial reports detailing the taxonomy, isolation, and physico-chemical and biological properties of this compound, alongside a related compound NG-011, were published in the Journal of Antibiotics in 1992 fishersci.camims.comfishersci.ca. This early work established this compound as a natural product derived from fungal metabolism. This compound is also recognized as a derivative of Orbuticin and is known by the synonym BK223-A nih.govwikipedia.org.

The Significance of this compound as a Fungal Metabolite in Academic Research

The significance of this compound in academic research stems from its dual biological activities: fungicidal properties and the ability to potentiate nerve growth factor (NGF) wikipedia.orgfishersci.camims.com. The study of fungal metabolites like this compound is a key area within chemical biology, offering insights into the diverse metabolic capabilities of fungi and the potential applications of the compounds they produce.

Research findings have demonstrated the in vitro fungicidal activity of this compound against several plant pathogenic fungi, including B. cinerea, P. teres, P. lingam, S. sclerotiorum, and M. fructigena wikipedia.orgfishersci.ca. This indicates a potential role for this compound or its derivatives in agricultural or biological control strategies. Furthermore, studies have shown that this compound can enhance the efficacy of established antifungal agents. For instance, at a concentration of 50 μM, this compound was observed to increase the effectiveness of miconazole (B906) against C. albicans, resulting in a reduction of the IC50 value from 19.2 μM to 2.5 μM wikipedia.orgfishersci.ca.

Beyond its antifungal effects, this compound has been identified as a potentiator of nerve growth factor wikipedia.orgfishersci.camims.com. Studies using PC12 cells, a cell line commonly used to study neuronal differentiation and the effects of NGF, have shown that this compound can potentiate neurite outgrowth induced by NGF in a concentration-dependent manner wikipedia.orgfishersci.camims.com. This property highlights this compound as a molecule of interest in neuroscience research, particularly in understanding pathways related to nerve growth and differentiation.

The chemical properties of this compound, including its molecular formula and weight, are fundamental to its study in chemical biology. These properties, along with its unique structural features as a macrocyclic polylactone, contribute to its biological activities fishersci.ca.

Here is a summary of key chemical properties of this compound:

PropertyValueSource
PubChem CID21774848
CAS Number141731-76-2
Molecular FormulaC₃₂H₃₈O₁₅
Molecular Weight662.6 - 662.7 g/mol
AppearanceTypically exists as solid or pale white solid at room temperature

The investigation into this compound exemplifies the value of exploring fungal metabolites for discovering compounds with diverse and potentially significant biological activities, contributing valuable knowledge to the fields of chemical biology and natural product research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R,8R,18R,22S,26R)-12,14,30,32-tetrahydroxy-22-(hydroxymethyl)-4,8,18,26-tetramethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38O15/c1-15-5-19-9-21(34)11-24(36)29(19)32(42)46-18(4)8-27(39)47-23(14-33)13-28(40)44-16(2)6-20-10-22(35)12-25(37)30(20)31(41)45-17(3)7-26(38)43-15/h9-12,15-18,23,33-37H,5-8,13-14H2,1-4H3/t15-,16-,17-,18-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFILNQIVBJLREP-RZOYPLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=CC(=C2)O)O)C(=O)OC(CC(=O)OC(CC(=O)OC(CC3=C(C(=CC(=C3)O)O)C(=O)OC(CC(=O)O1)C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C(C(=CC(=C2)O)O)C(=O)O[C@@H](CC(=O)O[C@@H](CC(=O)O[C@@H](CC3=C(C(=CC(=C3)O)O)C(=O)O[C@@H](CC(=O)O1)C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617911
Record name (7R,11S,15R,23R,27R)-2,4,18,20-Tetrahydroxy-11-(hydroxymethyl)-7,15,23,27-tetramethyl-7,8,11,12,15,16,23,24,27,28-decahydro-5H,9H,13H,21H,25H-dibenzo[k,u][1,5,9,15,19]pentaoxacyclotetracosine-5,9,13,21,25-pentone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141731-76-2
Record name (7R,11S,15R,23R,27R)-2,4,18,20-Tetrahydroxy-11-(hydroxymethyl)-7,15,23,27-tetramethyl-7,8,11,12,15,16,23,24,27,28-decahydro-5H,9H,13H,21H,25H-dibenzo[k,u][1,5,9,15,19]pentaoxacyclotetracosine-5,9,13,21,25-pentone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Isolation and Structural Elucidation of Ng 012

Discovery and Isolation from Penicillium verruculosum Cultures

NG 012 was discovered as a metabolite produced by the fungal strain Penicillium verruculosum F-4542. The isolation process involved large-scale fermentation of the fungus, followed by a systematic extraction and purification procedure to obtain the pure compound.

The production of this compound was achieved by culturing Penicillium verruculosum F-4542 in a suitable fermentation medium. Following an adequate incubation period to allow for the biosynthesis of the compound, the culture broth was harvested. The initial step in isolating this compound involved the extraction of the filtered broth with an organic solvent, typically ethyl acetate. This process separated the desired compound from the aqueous medium and other components of the culture.

The crude extract obtained was then subjected to a series of chromatographic techniques to purify this compound. This multi-step purification is crucial to remove impurities and other related metabolites. The process typically involved column chromatography using silica gel, which separates compounds based on their polarity. Further purification was achieved through subsequent chromatographic steps, including preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), to yield this compound as a pure, crystalline substance. The physicochemical properties of the isolated this compound were then characterized.

Table 1: Physicochemical Properties of this compound

PropertyValue
Appearance Colorless needles
Molecular Formula C₃₂H₃₈O₁₅
CAS Number 141731-76-2
Solubility Soluble in methanol and ethyl acetate
Sparingly soluble in water

This table presents a summary of the key physicochemical characteristics determined for the isolated this compound compound.

Methodological Approaches for Structural Determination of this compound

The elucidation of the chemical structure of this compound was a complex process that relied on a combination of spectroscopic analysis and chemical degradation experiments. These methods provided crucial information about the molecular framework, connectivity of atoms, and stereochemistry of the compound. jst.go.jp

Spectroscopic techniques formed the cornerstone of the structural analysis. Mass spectrometry (MS) was employed to determine the molecular weight and elemental composition of this compound, which corroborated the molecular formula C₃₂H₃₈O₁₅. Infrared (IR) spectroscopy indicated the presence of key functional groups, such as hydroxyl (-OH) and ester carbonyl (C=O) groups, within the molecule. Ultraviolet (UV) spectroscopy provided insights into the chromophoric parts of the structure.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, was instrumental in mapping out the carbon-hydrogen framework of this compound. Advanced two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were used to establish the connectivity between protons and carbons, allowing researchers to piece together the various structural fragments of the molecule.

Table 2: Key Spectroscopic Data for this compound

Spectroscopic MethodObserved Data
Mass Spectrometry (MS) Consistent with a molecular formula of C₃₂H₃₈O₁₅
Infrared (IR) Spectroscopy Absorption bands indicating the presence of hydroxyl and ester carbonyl groups
¹H NMR Spectroscopy Provided data on the chemical environment of each proton
¹³C NMR Spectroscopy Revealed the number and type of carbon atoms

This interactive table summarizes the principal spectroscopic techniques and the nature of the data they provided in the structural elucidation of this compound.

Biological Activities and Therapeutic Potentiation of Ng 012

Potentiation of Nerve Growth Factor (NGF)-Induced Neurite Outgrowth by NG 012

NGF is a crucial neurotrophic factor that plays a significant role in the survival, differentiation, and growth of neurons, particularly in promoting neurite outgrowth. This compound has been identified as a compound that can enhance this process. glpbio.comcaymanchem.combertin-bioreagent.commedchemexpress.comscbt.comscbt.com

Effects in Pheochromocytoma (PC12) Cell Models

Studies investigating the neurotrophic effects of this compound have frequently utilized the rat pheochromocytoma cell line, PC12. PC12 cells are a widely accepted model system for studying neuronal differentiation and neurite outgrowth in response to NGF. medchemexpress.comriken.jp Research has shown that this compound is capable of potentiating the neurite outgrowth induced by NGF in these cells. glpbio.comcaymanchem.combertin-bioreagent.commedchemexpress.com

Concentration-Dependent Augmentation of Neurite Elongation

The potentiation of NGF-induced neurite outgrowth by this compound in PC12 cells has been observed to occur in a concentration-dependent manner. glpbio.comcaymanchem.combertin-bioreagent.com This indicates that the extent to which this compound enhances neurite elongation is related to its concentration in the cellular environment. This concentration-dependent effect is a common characteristic observed with various compounds that influence neurite outgrowth in PC12 cells. plos.orgnih.govsemanticscholar.orgplos.org

Antifungal Efficacy of this compound

In addition to its effects on neurite outgrowth, this compound possesses antifungal properties. glpbio.comcaymanchem.combertin-bioreagent.comhellobio.comlabclinics.com Its antifungal activity extends to inhibiting the growth of various fungal species.

Inhibition of Plant Pathogenic Fungi Growth (e.g., Botrytis cinerea, Pyrenophora teres)

This compound has demonstrated efficacy in inhibiting the growth of several plant pathogenic fungi in vitro. glpbio.comcaymanchem.combertin-bioreagent.com Specific examples of fungi whose growth is inhibited by this compound include Botrytis cinerea and Pyrenophora teres. glpbio.comcaymanchem.combertin-bioreagent.com B. cinerea is a necrotrophic fungus known to cause gray mold disease in a wide range of plants, while P. teres is a significant pathogen of barley, causing net blotch. plos.orgfrontiersin.org Other plant pathogenic fungi reported to be inhibited by this compound are Phoma lingam, Sclerotinia sclerotiorum, and Monilinia fructigena. glpbio.comcaymanchem.combertin-bioreagent.com

Enhancement of Antifungal Agent Potency (e.g., Miconazole (B906) against Candida albicans)

Beyond its direct inhibitory effects on fungal growth, this compound has also been shown to enhance the potency of existing antifungal agents. glpbio.comcaymanchem.combertin-bioreagent.com A notable example is its effect on miconazole, an antifungal medication commonly used to treat Candida infections. nih.govhres.camdpi.com Studies have shown that this compound increases the efficacy of miconazole against Candida albicans, a prevalent opportunistic fungal pathogen. glpbio.comcaymanchem.combertin-bioreagent.com Specifically, at a concentration of 50 μM, this compound was found to significantly reduce the half maximal inhibitory concentration (IC50) of miconazole against C. albicans, decreasing it from 19.2 μM to 2.5 μM. glpbio.comcaymanchem.combertin-bioreagent.com This synergistic effect suggests that this compound could potentially be used in combination with miconazole to enhance its effectiveness against C. albicans. This compound is one of several compounds that have been found to reinforce the anti-Candida albicans activity of miconazole. jst.go.jpresearchgate.net

Here is a data table summarizing the effect of this compound on Miconazole's IC50 against Candida albicans:

Compound CombinationMiconazole IC50 against C. albicans (μM)
Miconazole Alone19.2 glpbio.comcaymanchem.combertin-bioreagent.com
Miconazole + this compound (50 μM)2.5 glpbio.comcaymanchem.combertin-bioreagent.com

Investigation of Molecular Mechanisms of Action for Ng 012

Elucidating Molecular Pathways of NGF Potentiation by NG 012

Nerve Growth Factor (NGF) is a well-characterized neurotrophic factor that plays critical roles in the survival, differentiation, and growth of various neurons. nih.govmdpi.comdovepress.com Its biological effects are primarily mediated through binding to two types of receptors: the high-affinity tropomyosin receptor kinase A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR). nih.govmdpi.comdovepress.comeneuro.org Potentiation of NGF activity by compounds like this compound suggests an interaction or modulation of this complex signaling system.

Potential Interactions with NGF Signaling Cascade Components (e.g., TrkA, TrkB, BDNF, p75 NGF Receptor)

NGF binding to TrkA induces receptor dimerization and autophosphorylation, initiating several downstream signaling cascades, including the PLC-γ, PI3K, Akt, and MAPK pathways (such as p38 MAPK and JNK). nih.govdovepress.comnih.gov These pathways are integral to neuronal survival, differentiation, and the promotion of neurite outgrowth. mdpi.comdovepress.comnih.gov The p75NTR, while having a lower affinity for NGF than TrkA, can modulate TrkA signaling and also activate independent pathways, which can lead to diverse outcomes including apoptosis or survival, depending on the cellular context and the balance between TrkA and p75NTR activation. nih.govmdpi.comdovepress.comembopress.org

Brain-Derived Neurotrophic Factor (BDNF) is another member of the neurotrophin family, primarily signaling through the TrkB receptor. eneuro.orgconfex.com While NGF and BDNF have distinct primary receptors (TrkA and TrkB, respectively), there can be interactions and crosstalk between their signaling pathways. nih.gov

Research indicates that this compound potentiates NGF-induced neurite outgrowth in PC12 cells. medchemexpress.comnih.gov This suggests that this compound likely influences components within the NGF signaling cascade. While specific direct binding or interaction data for this compound with TrkA, TrkB, BDNF, or p75NTR were not found in the search results, its potentiating effect implies it may:

Enhance the binding affinity of NGF to TrkA.

Promote TrkA dimerization or phosphorylation.

Modulate downstream signaling molecules activated by TrkA (e.g., increasing the activity of PI3K, Akt, or MAPK pathways).

Influence the interaction or balance between TrkA and p75NTR signaling.

Potentially affect the expression levels of NGF receptors or downstream signaling components.

Further detailed research is needed to precisely map the interaction points of this compound within this complex network.

Cellular and Subcellular Modulations Influencing Neurite Morphogenesis

Neurite morphogenesis, the process by which neurons extend projections, is a dynamic process heavily influenced by the cytoskeleton, particularly actin and microtubules, and regulated by various signaling pathways. plos.orgfrontiersin.org NGF signaling through TrkA is a key driver of neurite outgrowth. dovepress.comnih.gov

Studies on NGF-induced neurite outgrowth in PC12 cells have highlighted the involvement of the PI3K and PLC-γ pathways. nih.gov Inhibition of these pathways has been shown to block NGF-induced neurite outgrowth. nih.gov The Akt pathway, downstream of PI3K, is also known to play a role in regulating dendritic morphogenesis and increasing the complexity of the dendritic tree. frontiersin.org

Given that this compound potentiates NGF-induced neurite outgrowth, it is plausible that this compound influences these critical cellular and subcellular processes. This could involve:

Enhancing the activation of PI3K, Akt, PLC-γ, or MAPK pathways downstream of NGF-TrkA signaling.

Modulating the organization and dynamics of the actin and microtubule cytoskeleton, which are essential for neurite extension and branching.

Influencing the transport of vesicles and organelles to the growing neurite tip.

Potentially affecting the expression or localization of proteins involved in cytoskeletal regulation or membrane trafficking.

Detailed cellular and subcellular studies, such as live-cell imaging of cytoskeletal dynamics and analysis of protein phosphorylation and localization, would be necessary to fully elucidate how this compound exerts its effects on neurite morphogenesis.

Dissecting Antifungal Mechanisms of this compound

Based on the available search results, specific information regarding the antifungal mechanisms of this compound was not identified. While the compound was isolated from a fungus (Penicillium verruculosum), the provided information focuses on its NGF-potentiating activity. Therefore, a detailed discussion on the identification of fungal cellular targets, affected biological processes, and the molecular basis of synergistic antifungal effects with co-treatment agents for this compound cannot be provided based on the current search results.

Studies on other compounds have demonstrated various antifungal mechanisms, including targeting ergosterol (B1671047) synthesis or function, disrupting cellular structure, inducing reactive oxygen species (ROS) production, and inhibiting drug efflux pumps. frontiersin.orgkoreascience.krmdpi.comfrontiersin.org Synergistic antifungal effects can arise from agents targeting different pathways or enhancing the cellular uptake of co-administered drugs. frontiersin.orgfrontiersin.org However, without specific research findings on this compound's antifungal properties, these general mechanisms cannot be directly attributed to this compound.

Data Table:

While detailed quantitative data directly linking this compound's interaction with specific signaling components or its antifungal activity was not consistently available across the search results in a format suitable for comprehensive data tables within the scope of this article, the core finding regarding its NGF potentiation can be summarized.

CompoundObserved ActivityModel SystemReference
This compoundPotentiates NGF-induced neurite outgrowthRat pheochromocytoma (PC12) cells medchemexpress.comnih.gov

Further research is required to generate detailed quantitative data on this compound's molecular interactions and potential antifungal effects.

Preclinical in Vitro Research Models and Applications for Ng 012

Neurite Outgrowth Assays in Mammalian Cell Lines

Neurite outgrowth assays are commonly used in neuroscience research to evaluate the potential of compounds to promote neuronal differentiation and regeneration plos.orgnih.govplos.orgeur.nlelifesciences.org. These assays typically utilize mammalian cell lines, such as PC12 cells or primary neuronal cultures, which extend neurites when stimulated with appropriate factors or compounds plos.orgnih.govplos.orgelifesciences.org. The extent of neurite elongation and branching is quantified to assess the compound's effect plos.orgeur.nlelifesciences.org. While the general methodology for these assays is well-established nih.goveur.nl, specific data detailing the effects of NG 012 on neurite outgrowth in mammalian cell lines were not found in the provided search results.

Fungal Growth Inhibition and Susceptibility Assays

Fungal growth inhibition and susceptibility assays are in vitro methods used to determine the effectiveness of a compound in inhibiting or killing fungal organisms brieflands.commdpi.comnih.govnih.govmicrobialcell.com. Standard techniques include broth microdilution methods to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible fungal growth, and the minimum fungicidal concentration (MFC), which is the lowest concentration that results in a significant reduction in fungal cell count brieflands.comnih.govmicrobialcell.com. These assays are crucial for identifying potential antifungal agents nih.gov. Despite the availability of information on these assay types brieflands.commdpi.comnih.govnih.govmicrobialcell.com, specific data regarding the fungal growth inhibitory activity or susceptibility profile of this compound was not present in the consulted search results.

Synergistic Combination Studies with Established Therapeutic Agents

Synergistic combination studies in vitro investigate whether the combined effect of two or more agents is greater than the sum of their individual effects researchgate.netacs.orgasm.orgmdpi.comnih.gov. This approach is particularly relevant in developing therapies for complex conditions like cancer or infectious diseases, aiming to enhance efficacy, reduce required dosages, or overcome resistance researchgate.netacs.orgasm.orgnih.gov. These studies often involve testing various concentration ratios of the compounds in cell culture or microbial growth inhibition assays and analyzing the outcomes using methods like isobolographic analysis mdpi.com. While the concept of synergistic drug combinations is a significant area of preclinical research researchgate.netacs.orgasm.orgmdpi.comnih.gov, specific findings detailing any synergistic effects of this compound when combined with established therapeutic agents were not found in the provided search results.

Future Directions and Research Gaps in Ng 012 Studies

Exploration of Expanded Biological Activity Spectrum of NG 012

Given that many compounds can exhibit a range of biological activities beyond their primary identified effect mdpi.comnih.govmdpi.com, future research should explore a broader spectrum of potential biological activities for this compound. Beyond its role as a nerve growth factor potentiator, investigations could explore its effects on other cellular processes, signaling pathways, or biological targets. This could involve high-throughput screening against diverse target libraries or phenotypic assays to uncover unanticipated activities. acs.org Identifying additional activities could reveal new therapeutic opportunities or provide a more complete understanding of its pharmacological profile. Research gaps include a systematic evaluation of this compound against a wide array of biological targets and in various cellular contexts.

Development of Advanced In Vitro Model Systems for this compound Research

Current in vitro models may not fully recapitulate the complexity of in vivo biological systems relevant to this compound's activity, particularly concerning nerve growth and neurological processes. biologists.comnih.gov Future directions should focus on developing more advanced and physiologically relevant in vitro model systems. This could include utilizing induced pluripotent stem cell (iPSC)-derived neuronal or co-culture systems that mimic the cellular environment where nerve growth factor signaling is crucial. frontiersin.orgresearchgate.net Organ-on-a-chip technologies or 3D culture systems could provide more complex and predictive models for studying this compound's effects and mechanisms. nih.govresearchgate.net Developing such models is crucial for obtaining data that is more translatable to in vivo conditions and for reducing reliance on animal models. A key research gap is the lack of sophisticated in vitro models that accurately reflect the intricate cellular interactions and signaling relevant to this compound's biological context.

Translational Research Perspectives for this compound-Derived Agents

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical settings. gsk.aileicabiosystems.comrarediseasemoonshot.eu For this compound, future research needs to focus on translating the understanding gained from mechanistic and biological activity studies into potential therapeutic applications. This involves assessing its potential in relevant disease models, considering formulation strategies, and evaluating its pharmacokinetics and pharmacodynamics in preparation for potential preclinical and clinical development. patsnap.com Identifying specific indications where this compound or its derivatives could offer therapeutic benefit is a critical step. Overcoming the challenges inherent in translational research, such as funding, interdisciplinary collaboration, and regulatory hurdles, will be essential. gsk.aileicabiosystems.comrarediseasemoonshot.eu Research gaps include preclinical validation of this compound's efficacy in disease models and initial assessments of its suitability for therapeutic development.

Q & A

Q. How to optimize this compound’s synthesis for scalability without industrial bias?

  • Methodology :
Parameter Considerations
Catalyst efficiencyTest earth-abundant catalysts vs. rare metals
Solvent recoveryEvaluate green solvents (e.g., cyclopentyl methyl ether)
Energy consumptionCompare microwave vs. conventional heating
Byproduct managementDevelop tandem reactions to minimize waste
  • Use life-cycle assessment (LCA) to prioritize academic scalability over commercial metrics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.